molecular formula C39H30N2O6 B5183528 Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate

Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate

Cat. No.: B5183528
M. Wt: 622.7 g/mol
InChI Key: LFNOKMYTBGLFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate is a complex organic compound characterized by its unique structure, which includes multiple naphthalene and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of naphthalene derivatives with benzoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalene and benzoate derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate is unique due to its combination of naphthalene and benzoate groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H30N2O6/c1-46-38(44)32-22-24(17-19-34(32)40-36(42)30-15-7-11-26-9-3-5-13-28(26)30)21-25-18-20-35(33(23-25)39(45)47-2)41-37(43)31-16-8-12-27-10-4-6-14-29(27)31/h3-20,22-23H,21H2,1-2H3,(H,40,42)(H,41,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNOKMYTBGLFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)OC)NC(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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